(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride
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Overview
Description
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride is a chemical compound with the molecular formula C6H9ClO3S. It is a derivative of methanesulfonyl chloride, featuring a cyclobutyl ring with a ketone group and a methyl substituent. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride typically involves the reaction of methanesulfonyl chloride with a suitable cyclobutyl precursor. One common method is the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form methanesulfonate esters.
Reduction Reactions: The ketone group can be reduced to an alcohol under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Methanesulfonate Esters: Formed from substitution reactions with alcohols.
Alcohols: Resulting from the reduction of the ketone group.
Sulfonic Acids: Produced through oxidation reactions.
Scientific Research Applications
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of methanesulfonate esters. This reactivity is exploited in various chemical transformations, including the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the cyclobutyl ring.
(3-Oxocyclobutyl)methanesulfonyl Chloride: Similar structure but without the methyl group.
(1-Methyl-3-oxo-cyclobutyl)carbamic Acid tert-Butyl Ester: A related compound with a carbamate group instead of the sulfonyl chloride.
Uniqueness
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride is unique due to the presence of both a cyclobutyl ring and a methanesulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C6H9ClO3S |
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Molecular Weight |
196.65 g/mol |
IUPAC Name |
(1-methyl-3-oxocyclobutyl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClO3S/c1-6(2-5(8)3-6)4-11(7,9)10/h2-4H2,1H3 |
InChI Key |
VHZAIWSHEPOQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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